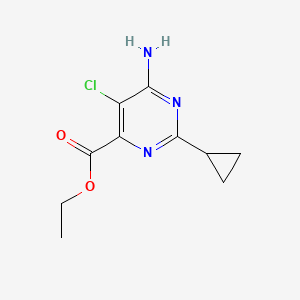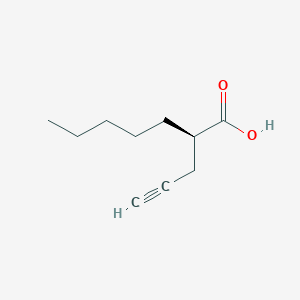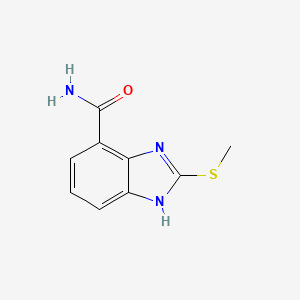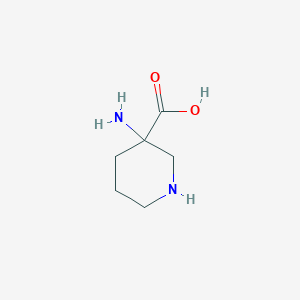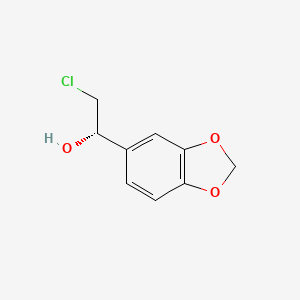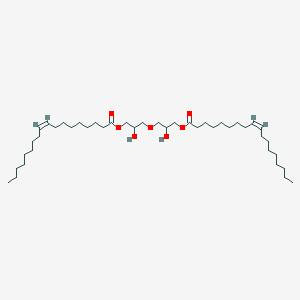
(1R,2R,5S)-Neomenthyl azide
Overview
Description
(1R,2R,5S)-Neomenthyl azide is an organic compound with a specific stereochemistry, making it an interesting subject for chemical research. This compound is part of the azide family, which is known for its reactivity and utility in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-Neomenthyl azide typically involves the reaction of neomenthol with sodium azide in the presence of a suitable solvent. The reaction is usually carried out under mild conditions to ensure the retention of the stereochemistry of the neomenthol starting material. The process can be summarized as follows:
Starting Material: Neomenthol
Reagent: Sodium azide
Solvent: Typically an organic solvent like dichloromethane or acetonitrile
Conditions: Room temperature, stirring for several hours
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-Neomenthyl azide can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide, organic solvents, mild temperatures
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature to moderate heating
Cycloaddition: Alkynes, copper(I) catalysts, room temperature to moderate heating
Major Products
Substitution: Various substituted neomenthyl derivatives
Reduction: Neomenthylamine
Cycloaddition: Neomenthyl triazoles
Scientific Research Applications
(1R,2R,5S)-Neomenthyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cycloaddition reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-Neomenthyl azide primarily involves the reactivity of the azide group. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, which are facilitated by the electron-withdrawing nature of the azide group. These reactions often proceed through the formation of reactive intermediates, such as nitrenes or triazoles, which can further react to form the final products.
Comparison with Similar Compounds
Similar Compounds
(1R,2R,5S)-Neomenthylamine: The reduced form of (1R,2R,5S)-Neomenthyl azide.
(1R,2R,5S)-Neomenthyl triazole: The product of the cycloaddition reaction of this compound with an alkyne.
(1R,2R,5S)-Neomenthyl halides: Compounds where the azide group is replaced by halogens.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in synthetic organic chemistry for the development of new molecules and materials.
Properties
IUPAC Name |
(1R,2R,4S)-2-azido-4-methyl-1-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXCHQXAHQOURC-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)N=[N+]=[N-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)N=[N+]=[N-])C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470372 | |
| Record name | (1R,2R,5S)-Neomenthyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259826-43-2 | |
| Record name | (1R,2R,5S)-Neomenthyl azide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


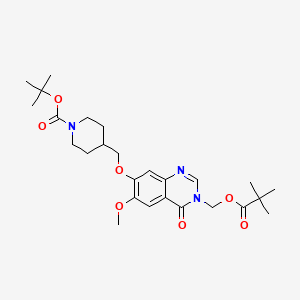
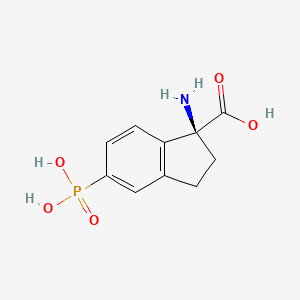
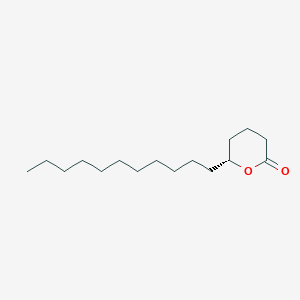
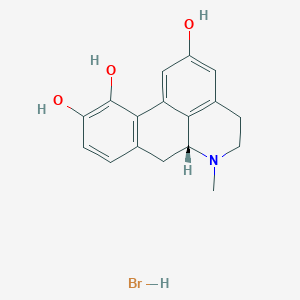
![2-Mesityl-2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-4-ium chloride](/img/structure/B1609798.png)
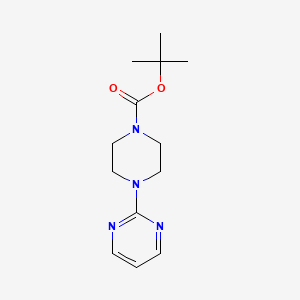
![Methyl 3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1609800.png)
